molecular formula C10H20N2O2 B12994754 tert-Butyl (2-(aminomethyl)cyclobutyl)carbamate

tert-Butyl (2-(aminomethyl)cyclobutyl)carbamate

Cat. No.: B12994754
M. Wt: 200.28 g/mol
InChI Key: AMKQULRTFZIKRO-UHFFFAOYSA-N
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Description

tert-Butyl (2-(aminomethyl)cyclobutyl)carbamate is an organic compound with the molecular formula C11H22N2O2. It is a derivative of carbamic acid and contains a tert-butyl group, an aminomethyl group, and a cyclobutyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(aminomethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutylamine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(aminomethyl)cyclobutyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

tert-Butyl (2-(aminomethyl)cyclobutyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(aminomethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclobutyl ring and aminomethyl group contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler derivative with similar reactivity but lacking the cyclobutyl and aminomethyl groups.

    N-Boc-N-methylethylenediamine: Contains a tert-butyl carbamate group but with different substituents.

Uniqueness

tert-Butyl (2-(aminomethyl)cyclobutyl)carbamate is unique due to its combination of a cyclobutyl ring and an aminomethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these structural features are advantageous .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)

InChI Key

AMKQULRTFZIKRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CN

Origin of Product

United States

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